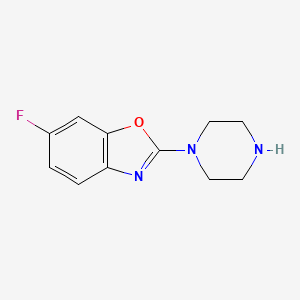
4-Ethyl-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of 4-ethyl-2-(trifluoromethyl)benzene followed by reduction of the nitro group to an amine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated compounds.
Applications De Recherche Scientifique
4-Ethyl-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)aniline involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target enzymes and receptors. The amine group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-(trifluoromethyl)benzenamine
- 4-Ethyl-2-(difluoromethyl)benzenamine
- 4-Ethyl-2-(trifluoromethyl)benzamide
Uniqueness
4-Ethyl-2-(trifluoromethyl)aniline is unique due to the presence of both an ethyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, compared to similar compounds. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can influence the compound’s behavior in various chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C9H10F3N |
|---|---|
Poids moléculaire |
189.18 g/mol |
Nom IUPAC |
4-ethyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-2-6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,2,13H2,1H3 |
Clé InChI |
GGXFKZRMRIPROB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)N)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B8709593.png)



![4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol](/img/structure/B8709639.png)








